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(4-p-Tolyl-thiazol-2-yl)-hydrazine

Cat. No.: B3017661
CAS No.: 4872-78-0
M. Wt: 205.28
InChI Key: TUIBEKACGWENCI-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) Chemistry and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. It is a privileged scaffold found in a multitude of natural products and synthetic drugs, exhibiting a wide array of pharmacological activities. The presence of both a hydrogen bond acceptor (the nitrogen atom) and a sulfur atom, which can participate in various interactions, makes the thiazole nucleus a versatile building block in drug design. Thiazole derivatives have been reported to possess antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others. This broad spectrum of activity underscores the importance of exploring novel thiazole-containing compounds for therapeutic applications.

Overview of the 4-Aryl-2-Hydrazinothiazole Scaffold in Chemical Research

The 4-Aryl-2-hydrazinothiazole scaffold, to which (4-p-Tolyl-thiazol-2-yl)-hydrazine belongs, has garnered significant attention in chemical research. This scaffold serves as a versatile intermediate in the synthesis of a variety of heterocyclic systems. The hydrazine (B178648) moiety is particularly reactive and allows for the construction of fused ring systems and derivatization to form hydrazones, which themselves are a class of compounds with significant biological activities. Research has shown that derivatives of this scaffold are promising candidates for the development of new therapeutic agents, with studies highlighting their potential as anticancer and antimicrobial agents.

Specific Research Focus on this compound

The specific research focus on this compound stems from its potential as a precursor for novel bioactive molecules. The presence of the p-tolyl group, a methyl-substituted phenyl ring, can influence the compound's lipophilicity and its interaction with biological targets. The hydrazine group, as mentioned, is a key functional handle for further chemical modifications.

A significant area of investigation for closely related compounds, such as (4-phenyl-1,3-thiazol-2-yl)hydrazine, has been their potent antifungal activity. Studies on this analog have revealed that it can induce oxidative damage in fungal cells, specifically in Candida albicans, leading to cell death. This mechanism of action, coupled with low cytotoxicity against human cells, makes this class of compounds particularly interesting for the development of new antifungal drugs. Consequently, this compound is being explored as a scaffold to generate derivatives with enhanced and broad-spectrum antifungal properties.

Compound Data

The following tables provide a summary of key data for this compound and its closely related derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₁N₃S
Molecular Weight205.28 g/mol
AppearanceData not available
Melting PointData not available
SolubilityData not available

Table 2: Synthesis of 4-Aryl-2-hydrazinothiazole Derivatives

Starting Material (α-bromoketone)ReagentProductYield (%)Reference
2-Bromo-1-(p-tolyl)ethanoneThiosemicarbazide (B42300)This compoundNot specified
2-Bromo-1-phenylethanoneThiosemicarbazide(4-Phenyl-thiazol-2-yl)-hydrazineNot specified

Table 3: Antifungal Activity of a Closely Related Compound: (4-phenyl-1,3-thiazol-2-yl)hydrazine against Candida albicans

ParameterValueReference
Minimum Inhibitory Concentration (MIC)0.5 µg/mL

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N3S B3017661 (4-p-Tolyl-thiazol-2-yl)-hydrazine CAS No. 4872-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIBEKACGWENCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Approaches to (4-p-Tolyl-thiazol-2-yl)-hydrazine

The synthesis of this compound and its derivatives is primarily achieved through well-established multi-step reaction sequences. These methods can be broadly categorized into conventional and modern, greener approaches.

Conventional Synthetic Routes and Optimization

The most common and classic route for synthesizing the thiazole (B1198619) core of this molecule is the Hantzsch thiazole synthesis . This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). In the context of this compound, the synthesis typically begins with the reaction of 2-bromo-1-(p-tolyl)ethanone with thiosemicarbazide (B42300).

The general reaction scheme can be outlined as follows:

Formation of a thiosemicarbazone: An aromatic aldehyde or ketone is reacted with thiosemicarbazide to form a thiosemicarbazone intermediate. This reaction is often carried out in a suitable solvent like ethanol (B145695), sometimes with a catalytic amount of acid.

Heterocyclization: The thiosemicarbazone intermediate then undergoes cyclization with an α-haloketone, in this case, 2-bromo-1-(p-tolyl)ethanone, to form the 2-hydrazinyl-thiazole ring. This step is a key example of the Hantzsch synthesis.

Optimization of these conventional routes often involves adjusting reaction conditions such as temperature, solvent, and the use of catalysts to improve yields and reduce reaction times. For instance, refluxing the reactants in ethanol is a common practice.

Microwave-Assisted Synthesis and Green Chemistry Considerations

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. nih.govMicrowave-assisted synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions. jetir.orgscielo.org.za

For the synthesis of hydrazinyl thiazole derivatives, a one-pot, three-component reaction under microwave irradiation has been successfully employed. jetir.org This approach involves the simultaneous reaction of an aldehyde, thiosemicarbazide, and a phenacyl bromide derivative, eliminating the need to isolate the thiosemicarbazone intermediate. jetir.org This solvent-free and catalyst-free method aligns with the principles of green chemistry by reducing waste and energy consumption. jetir.org

Other green chemistry approaches include the use of ultrasonic irradiation and recyclable biocatalysts, which have been shown to be effective in the synthesis of thiazole derivatives. mdpi.com

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic strategies and designing new derivatives. The formation of this compound involves key mechanistic steps, including condensation and heterocyclization.

Condensation Reactions in Thiazole Ring Formation

The formation of the thiazole ring in the Hantzsch synthesis proceeds through a series of well-defined steps. youtube.com The initial step is a nucleophilic attack of the sulfur atom of the thioamide (or thiosemicarbazide) on the α-carbon of the haloketone, leading to the displacement of the halide ion (an SN2 reaction). youtube.com

This is followed by an intramolecular condensation, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone to form a five-membered ring intermediate. youtube.com Subsequent dehydration leads to the formation of the aromatic thiazole ring. youtube.comyoutube.com The aromaticity of the final thiazole product is a significant driving force for the reaction. youtube.com

Role of Hydrazine (B178648) and Related Nucleophiles in Heterocyclization

Hydrazine and its derivatives, such as thiosemicarbazide, are potent bifunctional nucleophiles that play a central role in the synthesis of various heterocyclic compounds. wikipedia.orgclockss.orgorganic-chemistry.org In the synthesis of this compound, the hydrazine moiety of thiosemicarbazide is crucial for the formation of the final product.

The initial reaction of thiosemicarbazide with a carbonyl compound forms a hydrazone. libretexts.orgopenstax.org This hydrazone then acts as the thioamide component in the subsequent Hantzsch thiazole synthesis. The hydrazine group (-NH-NH2) remains as a substituent at the 2-position of the newly formed thiazole ring, yielding the desired 2-hydrazinylthiazole (B183971) derivative. researchgate.netresearchgate.net The nucleophilicity of the hydrazine nitrogen atoms is key to these transformations. wikipedia.org

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the availability and purity of its key starting materials.

The primary intermediates for the synthesis include:

2-Bromo-1-(p-tolyl)ethanone: This α-haloketone is a crucial building block. cymitquimica.comchemscene.comsigmaaldrich.comoakwoodchemical.com It provides the carbon backbone for the 4- and 5-positions of the thiazole ring and the attached p-tolyl group.

Thiosemicarbazide: This compound serves as the source of the nitrogen and sulfur atoms for the thiazole ring, as well as the hydrazine substituent. researchgate.net It is typically prepared by reacting hydrazine hydrate (B1144303) with ammonium (B1175870) thiocyanate (B1210189) or by the reaction of hydrazine hydrate with carbon disulfide in the presence of a reducing agent. researchgate.net

The synthesis of these intermediates is well-documented, and they are also commercially available.

Intermediate CompoundRole in Synthesis
2-Bromo-1-(p-tolyl)ethanoneProvides the C4 and C5 atoms of the thiazole ring and the p-tolyl substituent.
ThiosemicarbazideSource of the thiazole ring's nitrogen and sulfur atoms, and the hydrazine substituent.
p-Tolualdehyde (or other p-tolyl carbonyls)Used to form the initial thiosemicarbazone intermediate.

Derivatization Strategies and Synthetic Transformations

The derivatization of this compound can be systematically approached by targeting its three main components: the hydrazine moiety, the thiazole ring, and the p-tolyl group. This allows for the generation of diverse chemical libraries for various scientific investigations.

Reactions at the Hydrazine Moiety

The hydrazine group is the most reactive site for derivatization, readily participating in condensation and cyclization reactions.

The reaction of this compound with various aldehydes and ketones leads to the formation of the corresponding hydrazones. researchgate.net These reactions are typically carried out in a suitable solvent like ethanol. The resulting N-(4-aryl-thiazol-2-yl)-hydrazone derivatives are valuable intermediates for further synthetic modifications. researchgate.net

Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, can be synthesized from chalcones and hydrazine derivatives. researchgate.net The synthesis involves the cyclization of a chalcone (B49325) with hydrazine hydrate, often in the presence of an acid like formic acid. researchgate.net Alternatively, base-catalyzed reactions, for instance using sodium hydroxide (B78521) in PEG-400, can be employed for the synthesis of 2-pyrazolines from α,β-unsaturated enones and a hydrazine derivative. sci-hub.se Microwave-assisted synthesis has also been shown to significantly improve the yield of pyrazolines. sci-hub.se

A general two-step strategy for synthesizing N1-substituted 2-pyrazolines involves the initial ring closure of an α,β-enone with unsubstituted hydrazine to form the 2-pyrazoline, followed by the addition of reagents like acyl chlorides or isocyanates. sci-hub.se

Table 1: Examples of Reagents for Hydrazone and Pyrazoline Synthesis

ReactantProduct TypeReference
Aldehydes/KetonesHydrazones researchgate.net
ChalconesPyrazolines researchgate.net
α,β-Unsaturated EnonesPyrazolines sci-hub.se

The hydrazine moiety of this compound is a key functional group for the construction of various fused heterocyclic systems. For instance, reaction with α-halocarbonyl compounds after initial condensation with thiosemicarbazide can lead to the formation of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives. nih.gov

Furthermore, cyclization reactions of hydrazine derivatives can lead to the formation of other important heterocycles. For example, the reaction of acid hydrazides with carbon disulfide in a basic medium, followed by treatment with hydrazine hydrate, can yield 4-amino-3-substituted-1H-1,2,4-triazole-5(4H)-thiones. nih.gov These triazolethiones can then be further reacted with reagents like phenacyl bromide to form 1,2,4-triazolothiadiazines. nih.gov

Modifications of the Thiazole Ring System

While the hydrazine moiety is the primary site of reactivity, the thiazole ring itself can be a target for modification, although this is less commonly reported for this specific compound. General strategies for thiazole modification could include electrophilic substitution reactions, though the reactivity would be influenced by the electron-donating nature of the hydrazine and p-tolyl substituents.

Introduction of Substituents on the p-Tolyl Group

The p-tolyl group offers another avenue for derivatization. Standard aromatic substitution reactions could potentially be employed to introduce additional functional groups onto the phenyl ring. The methyl group of the p-tolyl substituent is also a potential site for functionalization, for example, through free-radical halogenation, which could then be followed by nucleophilic substitution to introduce a variety of substituents. The presence of different substituents on the C4-phenyl ring can influence the biological activity of the resulting compounds. For example, lipophilic, electron-donating groups like the methyl group in the p-tolyl moiety have been associated with improved binding energy to certain biological targets. nih.gov

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs) provide an efficient strategy for the synthesis of complex molecules in a single step. While specific MCRs involving this compound are not extensively documented in the provided search results, the general principles of MCRs can be applied. For instance, a three-component reaction involving two different N-tosyl hydrazones and elemental sulfur has been used to synthesize unsymmetrical 2,5-disubstituted 1,3,4-thiadiazoles. researchgate.net This suggests the potential for developing MCRs that incorporate the this compound scaffold to rapidly generate diverse and complex derivatives.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Spectroscopic Techniques for Structural Confirmation

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (4-p-Tolyl-thiazol-2-yl)-hydrazine is expected to exhibit several characteristic absorption bands that confirm its structure.

The key vibrational frequencies anticipated in the spectrum include:

N-H Stretching: The hydrazine (B178648) moiety (-NH-NH₂) is expected to show characteristic stretching vibrations in the range of 3400-3100 cm⁻¹. Typically, the asymmetric and symmetric stretching of the terminal -NH₂ group would appear as two distinct bands, while the -NH group would contribute another band in this region. These peaks are often broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the p-tolyl group would appear just above 3000 cm⁻¹ (e.g., 3071 cm⁻¹). Aliphatic C-H stretching from the methyl (-CH₃) group would be observed just below 3000 cm⁻¹ (e.g., 2923 cm⁻¹).

C=N and C=C Stretching: The spectrum would feature absorption bands in the 1620-1500 cm⁻¹ region, corresponding to the C=N stretching of the thiazole (B1198619) ring and the C=C stretching vibrations of both the thiazole and the aromatic p-tolyl rings.

N-H Bending: The bending vibration for the N-H bonds of the hydrazine group is expected to appear in the 1650-1550 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is anticipated around 1350-1250 cm⁻¹.

C-S Stretching: The thiazole ring's C-S bond vibrations are typically weaker and appear in the fingerprint region (below 800 cm⁻¹).

The collective presence of these bands provides strong evidence for the successful synthesis of the target molecule.

Table 1: Expected FT-IR Characteristic Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3400-3100 N-H Stretch Hydrazine (-NHNH₂)
3100-3000 C-H Stretch Aromatic (p-Tolyl)
3000-2850 C-H Stretch Aliphatic (Methyl -CH₃)
1620-1500 C=N / C=C Stretch Thiazole and Aromatic Rings
1650-1550 N-H Bend Hydrazine (-NH₂)

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the carbon-hydrogen framework can be constructed.

The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following signals are expected:

Hydrazine Protons (-NH and -NH₂): These protons typically appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shift can be variable, but the -NH proton is expected to be downfield. In some derivatives, -NH protons have been observed at chemical shifts as high as 11.08 ppm and 12.55 ppm. nih.gov

Aromatic Protons (p-Tolyl group): The para-substituted tolyl group should exhibit a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). One doublet corresponds to the two protons ortho to the methyl group, and the other to the two protons ortho to the thiazole ring.

Thiazole Proton (C5-H): The single proton on the thiazole ring is expected to appear as a sharp singlet. In structurally similar 4-aryl-thiazole systems, this proton signal is typically found between δ 7.30 and 7.65 ppm. nih.gov

Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring will appear as a singlet, typically in the upfield region around δ 2.3-2.4 ppm.

Table 2: Predicted ¹H-NMR Spectral Data

Chemical Shift (δ ppm) Multiplicity Number of Protons Assignment
~10-12 Broad Singlet 1H -NH (Hydrazine)
~7.7-7.9 Doublet 2H Ar-H (ortho to thiazole)
~7.3-7.6 Singlet 1H Thiazole C5-H
~7.1-7.3 Doublet 2H Ar-H (ortho to methyl)
~4.0-5.0 Broad Singlet 2H -NH₂ (Hydrazine)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the structure.

Thiazole Carbons: The C2 carbon, bonded to the electronegative nitrogen atoms of the hydrazine group, is expected to be the most downfield signal, typically appearing above δ 165 ppm (in related hydrazones, this C-NH carbon appears around 171 ppm). nih.gov The C4 and C5 carbons will resonate in the aromatic region, with the C5 signal appearing further upfield (around 106-110 ppm in analogs) due to its position adjacent to the sulfur atom and being a CH group. nih.gov

Tolyl Carbons: The four distinct aromatic carbons of the p-tolyl group will appear in the typical aromatic region (δ 120-140 ppm). The quaternary carbon attached to the thiazole ring and the one attached to the methyl group will have different intensities compared to the protonated carbons.

Methyl Carbon: The carbon of the tolyl's methyl group will appear at the most upfield position, typically around δ 21 ppm.

Table 3: Predicted ¹³C-NMR Spectral Data

Chemical Shift (δ ppm) Carbon Type Assignment
> 165 Quaternary (C=N) Thiazole C2
~145-150 Quaternary Thiazole C4
~138 Quaternary Tolyl C (ipso to -CH₃)
~131 Quaternary Tolyl C (ipso to thiazole)
~129 CH Tolyl CH
~126 CH Tolyl CH
~106-110 CH Thiazole C5

While 1D NMR spectra provide foundational data, 2D NMR techniques are often employed to confirm assignments unambiguously.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons on the p-tolyl ring, showing cross-peaks between the two doublets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the ¹H signals for the thiazole C5-H, the tolyl aromatic protons, and the methyl protons to their corresponding ¹³C signals.

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about the molecule's structure.

For this compound (Molecular Formula: C₁₀H₁₁N₃S), the calculated molecular weight is 205.28 g/mol . scbt.com In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺˙) would be observed at m/z 205.0728. In techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected at m/z 206.

The fragmentation pattern under Electron Ionization (EI) would provide structural confirmation. Key fragmentation pathways would likely involve the cleavage of the weakest bonds. Expected fragments include:

The loss of the hydrazine side chain or parts of it (e.g., loss of •NH₂ or •N₂H₃).

Cleavage resulting in the tolyl cation ([C₇H₇]⁺) at m/z 91, a very common and stable fragment.

Fragmentation of the thiazole ring itself.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Formula
205 Molecular Ion [M]⁺˙ [C₁₀H₁₁N₃S]⁺˙
190 [M - NH]⁺ [C₁₀H₁₀N₂S]⁺˙
174 [M - N₂H₃]⁺ [C₁₀H₈NS]⁺
134 [4-p-tolyl-thiazole]⁺ minus H [C₁₀H₈NS]⁺
118 [Thiazole-hydrazine]⁺ fragment [C₃H₅N₃S]⁺˙

The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of the structure of this compound, ensuring its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to verify the empirical formula of a newly synthesized compound. By quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), researchers can compare the experimental results with the theoretically calculated values derived from the compound's molecular formula. For this compound, the molecular formula is C₁₀H₁₁N₃S, with a molecular weight of 205.28 g/mol . scbt.com

The results of elemental analysis for synthesized thiazole derivatives are expected to be consistent with the calculated values, typically within a narrow margin of ±0.4%, to confirm the correct elemental composition. nih.gov This analysis provides foundational evidence that the desired atomic constituents are present in the correct ratios, validating the compound's identity. researchgate.net

Table 1: Theoretical Elemental Composition of this compound This table is interactive. Click on the headers to sort the data.

Element Symbol Atomic Mass ( g/mol ) Count Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 10 120.10 58.51%
Hydrogen H 1.01 11 11.11 5.41%
Nitrogen N 14.01 3 42.03 20.48%
Sulfur S 32.07 1 32.07 15.62%

| Total | | | | 205.32 | 100.00% |

X-ray Diffraction Studies for Solid-State Structure Determination (General)

Single-crystal X-ray diffraction is a powerful and definitive analytical technique for determining the absolute solid-state structure of a crystalline compound. This method provides unambiguous proof of a molecule's constitution by mapping the precise spatial arrangement of its atoms.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, crucial structural information can be determined, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between adjacent chemical bonds.

Torsion angles: The dihedral angles that define the conformation of the molecule.

Crystal packing: The arrangement of molecules within the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

For complex heterocyclic structures like thiazole derivatives, X-ray crystallography provides the high-resolution structural data necessary to confirm connectivity and stereochemistry, which is invaluable for structure-activity relationship (SAR) studies and computational modeling. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Frontier Molecular Orbital (FMO) Analysis

Correlation of FMOs with Chemical Reactivity

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. researchgate.net For thiazole (B1198619) derivatives, FMO analysis indicates that a lower energy gap is associated with easier charge transfer within the molecule. kbhgroup.in In a study of various 2-(2-hydrazineyl)thiazole derivatives, the HOMO-LUMO energy gap was found to be a key indicator of their chemical nature. kbhgroup.in A lower value of the global electrophilicity index, which is derived from FMO energies, points to a good nucleophile, while a higher value indicates a good electrophile. kbhgroup.in

Table 1: Representative FMO Data for Thiazole Derivatives

ParameterEnergy (eV)
EHOMO-5.5293
ELUMO-0.8302
Energy Gap (ΔE)4.6991

Note: Data is representative of a similar thiazole derivative and calculated at the B3LYP/6-311G(d,p) level of theory. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. kbhgroup.in

For 2-hydrazinyl thiazole derivatives, MEP plots reveal that the nitrogen atoms of the thiazole ring are often associated with negative potential, making them likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the hydrazine (B178648) group typically exhibit a positive potential, indicating their susceptibility to attack by basic reagents. kbhgroup.in The benzene (B151609) ring attached to the thiazole moiety is also highlighted as a region susceptible to aromatic electrophilic substitution. kbhgroup.in

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Mulliken atomic charge analysis provides a quantitative measure of the electron distribution among the atoms in a molecule. researchgate.net This information is crucial for understanding a molecule's electronic structure, dipole moment, and polarizability. researchgate.netresearchgate.net The calculated charges can identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

In thiazole derivatives, nitrogen atoms generally exhibit a negative Mulliken charge, indicating their electron-donating nature. irjweb.com For instance, in one study, the nitrogen atoms in a thiazole derivative had Mulliken charges ranging from -0.371 to -0.428. irjweb.com The sulfur atom and certain carbon atoms can show positive charges, making them potential sites for nucleophilic attack. irjweb.com

Table 2: Representative Mulliken Atomic Charges for a Thiazole Derivative

AtomCharge (e)
N5-0.428
C13-0.344
N2-0.371
S12Positive
C1Positive

Note: Data is representative of N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine. irjweb.com

Spectroscopic Property Predictions and Experimental Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.gov It can predict the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. kbhgroup.in These theoretical spectra can be compared with experimental UV-Visible spectra for validation. kbhgroup.inmdpi.com

For 2-(2-hydrazineyl)thiazole derivatives, TD-DFT calculations have been performed to explore their UV-Visible absorption properties in different solvents. kbhgroup.in The results are often in good agreement with experimental findings. kbhgroup.in The choice of functional and basis set, as well as the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions. nih.gov

Table 3: Representative Theoretical and Experimental UV-Vis Data

Methodλmax (nm)
TD-DFT (Calculated)374.43
Experimental355-385

Note: Calculated data is for a related polymer, and experimental data is for a class of hydrazones. mdpi.comresearchgate.net

Computational Prediction of Vibrational (IR) Frequencies

The vibrational frequencies of a molecule can be calculated using DFT methods. These theoretical frequencies, after being scaled by an appropriate factor to account for anharmonicity and other systematic errors, can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra to assign the observed vibrational bands to specific molecular motions. kbhgroup.in

For thiazole derivatives, computational studies have successfully assigned vibrational modes, including the characteristic stretches of N-H, C=N, and other functional groups. researchgate.net This combined experimental and theoretical approach provides a detailed understanding of the molecule's vibrational properties.

Table 4: Representative Calculated and Experimental IR Frequencies (cm-1)

Vibrational ModeCalculatedExperimental
N-H Stretch~3440~3440
C=N StretchVariesVaries

Note: Data is representative of a class of hydrazones. researchgate.net

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculated shifts can be correlated with experimental data to confirm the molecular structure.

For various organic molecules, including those with heterocyclic cores like thiazole, DFT-based NMR calculations have shown good agreement with experimental chemical shifts. researchgate.net This allows for the unambiguous assignment of signals in the NMR spectra to specific nuclei in the molecule.

Reaction Mechanism Studies through Computational Approaches

Computational methods are instrumental in elucidating the complex mechanisms of chemical reactions. For heterocyclic compounds like (4-p-Tolyl-thiazol-2-yl)-hydrazine, these approaches can map out reaction pathways, identify key intermediates, and calculate energy barriers, offering insights that are often difficult to obtain through experimental means alone.

The characterization of transition states is fundamental to understanding reaction kinetics. While specific transition state calculations for the synthesis of this compound are not extensively detailed in the available literature, the principles of such characterizations are well-established. For the common Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone, computational models like Density Functional Theory (DFT) would be employed.

Researchers would typically locate the transition state structure on the potential energy surface corresponding to the energy maximum along the reaction coordinate. This involves sophisticated algorithms that optimize the geometry to a first-order saddle point. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. For instance, in the cyclization step of thiazole synthesis, this mode would represent the bond formation between the sulfur or nitrogen atom and the carbonyl carbon.

Following the successful characterization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the identified transition state connects the correct reactants and products. IRC calculations trace the minimum energy path downhill from the transition state structure in both forward and reverse directions.

This analysis provides a detailed map of the reaction pathway, showing how the geometry of the molecular system evolves from reactants, through the transition state, to the final products. For the synthesis of a 2-hydrazinylthiazole (B183971), an IRC analysis would start at the transition state of the cyclization step and follow the path to the formation of the thiazole ring on one side, and back to the acyclic intermediate on the other. This ensures the mechanistic pathway is correctly understood without any missing intermediates.

Both semi-empirical and ab initio methods are employed to elucidate reaction mechanisms, differing in their level of theory, accuracy, and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation from first principles without using experimental data (beyond fundamental constants). RHF/ab initio simulations have been used to study the structure of related heterocyclic systems like 2-amino-1,3,4-thiadiazole (B1665364) derivatives, helping to establish correct structural assignments where experimental data might be ambiguous. nih.gov For studying the reactivity of hydrazines, high-level ab initio calculations have been used to investigate the hypergolic reactions between hydrazine and nitrogen tetroxide, determining energy barriers and reaction mechanisms. researchgate.net

Semi-empirical Methods: These methods (e.g., AM1, PM3) are faster than ab initio methods as they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for screening reaction pathways in large molecular systems before applying more rigorous and computationally expensive ab initio or DFT methods.

The choice of method depends on the specific research question and available computational resources. For a detailed and accurate understanding of the reaction mechanism for forming this compound, a combination of DFT for geometry optimizations and transition state searches, followed by high-level ab initio single-point energy calculations, would represent a robust approach.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling is a cornerstone of modern drug discovery, enabling the prediction of biological activity and guiding the design of more potent and selective molecules. For this compound analogs, these techniques help to identify the key structural features that govern their interactions with biological targets.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. nih.gov The primary assumption is that changes in biological activity are related to changes in the shape and electronic character of the compounds. nih.gov

A CoMFA study was performed on a series of 44 (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine derivatives as inhibitors of human monoamine oxidase B (hMAO-B), an important target for neurodegenerative diseases. dergipark.org.tr The resulting model demonstrated high stability and predictive power, with key statistical parameters shown in the table below. dergipark.org.tr

ParameterValueDescription
0.608Cross-validated correlation coefficient, indicating good internal model predictivity.
0.933Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and actual activity.
R² Test0.70Predictive R² for the external test set, confirming the model's ability to predict the activity of new compounds.

The contour maps generated from this CoMFA model provide a visual guide for structural modification. For instance, the maps might indicate that bulky, electron-donating groups at the para-position of the 4-phenyl ring (like the tolyl group) are favorable for activity, while electronegative groups elsewhere might be detrimental. Such insights are invaluable for designing new, more potent inhibitors. Similar CoMFA studies on other thiazole and hydrazone-containing scaffolds, like thieno[2,3-d]pyrimidin-4-yl hydrazones and indenopyrazoles, have also proven effective in building predictive models for kinase inhibition. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For derivatives of this compound, docking studies have provided significant insights into their mechanism of action. In a study of novel 4-aryl-2-hydrazinothiazole derivatives, compounds were docked into the active sites of various enzymes to rationalize their observed biological activities, including anticancer effects. For example, docking studies on thiazolyl-hydrazone derivatives targeting the enzyme P300, a histone acetyltransferase (HAT), revealed key binding contacts that explain their inhibitory activity. researchgate.net

Similarly, docking of 2-(2-hydrazinyl)thiazole derivatives into the active site of the β-ketoacyl-ACP synthase protein from Mycobacterium tuberculosis helped to explain their antimycobacterial activity. nih.gov The results often show that the thiazole ring and the hydrazine linker participate in crucial hydrogen bonds with amino acid residues in the active site, while the aryl group (e.g., p-tolyl) fits into a hydrophobic pocket.

A study on new heterocycles linked to a thiazole core docked the compounds against the Rho6 protein, implicated in hepatic cancer, revealing good docking scores and binding interactions that correlated with their in vitro anticancer activity. nih.gov The table below summarizes representative docking results for related thiazole-hydrazine derivatives against different protein targets.

Compound ClassProtein TargetKey Interactions ObservedReference
Thiazolyl–hydrazone derivativesP300 (Histone Acetyltransferase)Hydrogen bonding and hydrophobic interactions within the enzyme active site. researchgate.net
2-(2-Hydrazinyl)thiazole derivativesβ-ketoacyl-ACP synthase (M. tuberculosis)Binding interactions with key residues, providing a mechanistic hypothesis for antimycobacterial action. nih.gov
4-Aryl-2-hydrazinothiazolesVarious cancer-related proteinsDocking guided the interpretation of anticancer and antimicrobial activity.
Thiazolyl-pyridine hybridsEGFR Tyrosine KinaseInteraction with the active site, suggesting a mechanism for anticancer activity against lung cancer.

These computational investigations, from elucidating reaction pathways to predicting biological activity, are essential for advancing the chemical understanding and therapeutic potential of this compound and its analogs.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the binding stability of ligands within their target proteins over time. For this compound and its derivatives, MD simulations have been instrumental in validating docking results and providing a dynamic understanding of the interactions at an atomic level.

In a significant computational study, a 100-nanosecond MD simulation was performed to assess the binding stability of a series of (4-substituted-thiazol-2-yl)hydrazine derivatives, including the this compound scaffold, with the human monoamine oxidase B (hMAO-B) enzyme. fabad.org.tr This investigation aimed to confirm the binding modes predicted by molecular docking and to ensure the stability of the ligand-protein complex. fabad.org.tr

The stability of these complexes is a critical factor in their potential as inhibitors. The research findings from the study on a series of 44 hydrazine derivatives provided insights into the structure-activity relationship. The comparative molecular field analysis (CoMFA) model developed in this study showed high stability and predictability, as indicated by the statistical results presented in the table below. fabad.org.tr

Table 1: Statistical Results of the CoMFA/SE Model for Hydrazine Derivatives

Parameter Value
0.608
0.933
R² Test 0.70

This table presents the statistical validation parameters of the Comparative Molecular Field Analysis (CoMFA/SE) model used to evaluate the structure-activity relationship of hydrazine derivatives as hMAO-B inhibitors. fabad.org.tr

The high values for Q², R², and the test set R² indicate a robust and predictive model, suggesting that the structural features of the this compound series are well-correlated with their inhibitory activity against hMAO-B. fabad.org.tr The MD simulations further elucidated the nature of these interactions, confirming that these compounds can form stable complexes within the active site of the enzyme. fabad.org.tr Such computational approaches are crucial for the rational design of more potent and selective enzyme inhibitors. fabad.org.tr

Table 2: Compound Names Mentioned in the Article

Compound Name

Advanced Applications and Mechanistic Studies of 4 P Tolyl Thiazol 2 Yl Hydrazine Derivatives

Histone Acetyltransferase (HAT) Inhibition Mechanisms

Histone acetyltransferases (HATs) are crucial enzymes that regulate gene expression by catalyzing the transfer of an acetyl group to lysine (B10760008) residues on histone proteins, leading to chromatin decondensation and transcriptional activation. The dysregulation of HAT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. Thiazolyl hydrazones have been identified as a promising chemotype for the development of HAT inhibitors. nih.govnih.gov

Research has demonstrated that derivatives based on the thiazolyl hydrazone scaffold can effectively modulate the activity of key HAT enzymes, including the GCN5 (General Control Nondepressible 5) and p300/CBP families. nih.govnih.gov A notable example is the compound cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), which was identified through a phenotypic screen in Saccharomyces cerevisiae. nih.gov This compound showed a specific chemical-genetic interaction with HAT Gcn5p, indicating it inhibits the Gcn5p-dependent functional network. nih.gov In vitro assays confirmed that CPTH2 inhibits the HAT reaction, an effect that can be reversed by increasing the concentration of the histone H3 substrate. nih.gov Furthermore, it was shown to decrease the acetylation of bulk histone H3 at the specific H3-AcK14 site in vivo. nih.gov

Building on these findings, a larger library of (thiazol-2-yl)hydrazones was evaluated against human p300 and PCAF (p300/CBP-associated factor) HAT enzymes. nih.gov This screening aimed to identify inhibitors more potent than the initial prototypes, CPTH2 and another analogue, CPTH6. nih.gov Several new derivatives demonstrated more efficient inhibition of the p300 HAT enzyme than the original compounds. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. For (thiazol-2-yl)-hydrazine derivatives, specific structural features have been correlated with their HAT inhibitory activity.

In a study evaluating a large library of these compounds, several derivatives were found to be more effective than the prototypes CPTH2 and CPTH6 in inhibiting the p300 HAT enzyme. nih.gov The key to their enhanced activity lies in the nature of the substituents on the hydrazone and thiazole (B1198619) moieties. The research highlighted that compounds 1x , 1c' , 1d' , 1i' , and 2m were particularly efficient at inhibiting the p300 HAT enzyme. nih.gov These findings suggest that modifications at these positions are crucial for potent p300 inhibition. While detailed structural specifics of these compounds are part of a broader library, their superior performance points to a clear SAR that can guide future drug design. nih.gov

Table 1: Selected (Thiazol-2-yl)hydrazone Derivatives and their p300 HAT Inhibitory Activity

Compound Relative p300 HAT Inhibition
CPTH2 Prototype
CPTH6 Prototype
1x More efficient than CPTH2/CPTH6
1c' More efficient than CPTH2/CPTH6
1d' More efficient than CPTH2/CPTH6
1i' More efficient than CPTH2/CPTH6
2m More efficient than CPTH2/CPTH6

Source: nih.gov

Tyrosine Kinase Inhibition Mechanisms

Tyrosine kinases are a class of enzymes that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of (4-p-Tolyl-thiazol-2-yl)-hydrazine have been successfully designed as potent inhibitors of several key tyrosine kinases. nih.govmdpi.comnih.gov

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose overactivation is a driving factor in the development of various cancers. scienceopen.com Thiazole-based compounds have been extensively investigated as EGFR inhibitors. scienceopen.comnih.gov

A series of novel hydrazonoyl-sulfonylthiazoles were designed and synthesized, showing marked inhibitory activity against EGFR kinase, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Six of these derivatives displayed more potent inhibitory activity than the reference drug dasatinib (B193332) (IC₅₀ = 0.077 µM). nih.gov For instance, the compound N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazine showed high potency against the MCF7 breast cancer cell line (IC₅₀ = 1.24 µM). nih.gov

Another study focused on thiazolyl-pyrazoline derivatives, which also exhibited significant, sub-micromolar inhibitory actions on EGFR. scienceopen.com The most active compounds, 7g and 7m , were identified as potent inhibitors, and molecular docking studies revealed their binding patterns within the EGFR active site are similar to that of the approved inhibitor erlotinib. scienceopen.com

Table 2: EGFR Kinase Inhibitory Activity of Selected Thiazole Derivatives

Compound Target IC₅₀ (µM) Reference Drug Reference IC₅₀ (µM)
Hydrazonoyl-sulfonylthiazole derivatives EGFR 0.037 - 0.317 Dasatinib 0.077
Thiazolyl-pyrazoline 7b EGFR 0.083 Erlotinib 0.057
Thiazolyl-pyrazoline 7g EGFR 0.262 Erlotinib 0.057
Thiazolyl-pyrazoline 7l EGFR 0.171 Erlotinib 0.057
Thiazolyl-pyrazoline 7m EGFR 0.305 Erlotinib 0.057

Source: nih.govscienceopen.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main mediator of the pro-angiogenic signals of VEGF, playing a critical role in tumor angiogenesis. nih.govfrontiersin.org Inhibiting VEGFR-2 is a key strategy in cancer therapy. Thiazole derivatives have been developed as potent VEGFR-2 inhibitors. mdpi.commdpi.com

In one study, a series of new thiazole-based derivatives were designed and evaluated for their VEGFR-2 inhibitory activity. mdpi.com The results highlighted that compounds with an electron-withdrawing group on the phenyl ring of the arylthiazolyl moiety showed better VEGFR-2 inhibition. mdpi.com Specifically, the 4-chlorophenylthiazolyl derivative 4b and the 3-nitrophenylthiazolyl derivative 4d demonstrated significant enzyme inhibition of 81.36% and 85.72%, respectively, comparable to the reference drug sorafenib (B1663141) (86.93% inhibition). mdpi.com

Further research into thiazolyl-pyrazoline derivatives also identified potent dual inhibitors of EGFR and VEGFR-2. nih.gov Analysis of the VEGFR-2 inhibition data for one series of compounds indicated that para-substitution on the phenyl ring at C-5 of the thiazole moiety improved inhibitory activity. nih.gov

Table 3: VEGFR-2 Kinase Inhibitory Activity of Selected Thiazole Derivatives

Compound Inhibition vs. Sorafenib (%) IC₅₀ (nM) Reference Drug Reference IC₅₀ (nM)
4-Chlorophenylthiazolyl 4b 81.36% - Sorafenib -
3-Nitrophenylthiazolyl 4d 85.72% - Sorafenib -
Thiazolyl-pyrazoline 7a - 79.7 Vandetanib 40.0
Thiazolyl-pyrazoline 10c - 43.0 Vandetanib 40.0

Source: mdpi.comnih.gov

The B-RAF kinase is a member of the RAF serine/threonine kinase family, and the V600E mutation is the most common oncogenic B-RAF mutation, found in a high percentage of melanomas. nih.gov The development of inhibitors targeting B-RAF V600E has been a significant advance in cancer treatment.

Novel thiazole derivatives incorporating a phenyl sulfonyl moiety were designed based on the structure of the approved B-RAF V600E inhibitor, dabrafenib (B601069). nih.gov These compounds showed significant inhibition of the B-RAF V600E kinase enzyme at nanomolar concentrations. nih.gov SAR studies revealed that arylazo thiazoles generally exhibited higher inhibitory activity than aryl hydrazono thiazole derivatives. nih.gov Furthermore, within the arylazo thiazole series, the 3-tolyl analogue 7b (IC₅₀ = 36.3 nM) was approximately three times more active than its 4-tolyl counterpart 7c (IC₅₀ = 108.4 nM) and also more potent than dabrafenib (IC₅₀ = 47.2 nM). nih.gov The compound 13a also showed excellent inhibitory activity, superior to that of dabrafenib. nih.gov

Table 4: B-RAF V600E Kinase Inhibitory Activity of Selected Thiazole Derivatives

Compound IC₅₀ (nM)
7a (phenyl analogue) 198.6
7b (3-tolyl analogue) 36.3
7c (4-tolyl analogue) 108.4
13a 23.1
Dabrafenib (Reference) 47.2

Source: nih.gov

Monoamine Oxidase B (MAO-B) Inhibition Mechanisms

Derivatives of this compound have demonstrated notable and selective inhibitory activity against Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. nih.govnih.govresearchgate.net The mechanism of inhibition is closely tied to the structural features of these compounds.

The core thiazolyl-hydrazone structure serves as a key pharmacophore. nih.gov The tolyl group at the 4-position of the thiazole ring and various substituents on the hydrazone nitrogen play crucial roles in defining the potency and selectivity of inhibition. Studies have shown that the presence of a hydrazothiazole nucleus with a phenyl ring at the C4 position, particularly with a nitro group at the meta position, is a significant feature for achieving selective and reversible human MAO-B inhibition. nih.govresearchgate.net

Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of MAO-B. nih.gov These compounds typically orient themselves within the enzyme's substrate cavity, forming key interactions with amino acid residues. The tolyl group often occupies a hydrophobic pocket, while the hydrazine (B178648) and thiazole moieties can form hydrogen bonds and other non-covalent interactions with the surrounding residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The nature and position of substituents on the aryl ring attached to the hydrazone can modulate the binding affinity and selectivity. For instance, electron-donating groups on the phenyl ring have been shown to enhance MAO-B inhibitory activity. nih.gov

The inhibitory potencies of these derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values. Several synthesized compounds have shown promising IC50 values in the micromolar and even nanomolar range against MAO-B, with significantly less activity against the MAO-A isoform, highlighting their selectivity. nih.govnih.gov

Table 1: MAO-B Inhibitory Activity of Selected this compound Derivatives

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B)Reference
Compound 3a2.107 ± 0.086> 10> 4.75 nih.gov
Compound 3c1.015 ± 0.042> 10> 9.85 nih.gov
Compound 3d5.204 ± 0.153> 10> 1.92 nih.gov
Compound 2l0.75 ± 0.030.07 ± 0.010.09 acs.org
Compound 2a0.80 ± 0.04Not specifiedNot specified acs.org
Compound 2h1.06 ± 0.05Not specifiedNot specified acs.org

Tubulin Polymerization Inhibition Mechanisms

A significant area of investigation for this compound derivatives is their potential as anticancer agents through the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. Disrupting this process can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells. nih.gov

The proposed mechanism involves the binding of these derivatives to the colchicine-binding site on β-tubulin. nih.govnih.gov This binding event interferes with the assembly of α- and β-tubulin heterodimers into microtubules. The 4-p-tolyl group and other aromatic moieties on the molecule often interact with hydrophobic pockets within the binding site. The thiazole ring and associated functionalities can form crucial hydrogen bonds with amino acid residues like ThrB353, which is vital for anchoring the inhibitor in the active site. nih.gov

The antiproliferative activity of these compounds has been evaluated against various human cancer cell lines, with some derivatives exhibiting potent cytotoxic effects with IC50 values in the low micromolar range. nih.gov Notably, some of these compounds have shown greater potency in inhibiting tubulin polymerization than the well-known inhibitor, combretastatin (B1194345) A-4. nih.govnih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Thiazole Derivatives

CompoundTubulin Polymerization IC50 (µM)Reference
Compound 7c2.00 ± 0.12 nih.gov
Compound 9a2.38 ± 0.14 nih.gov
Compound 5c2.95 ± 0.18 nih.gov
Combretastatin A-4 (Reference)2.96 ± 0.18 nih.gov
Compound 10a2.69 nih.gov

Acetylcholinesterase Inhibition Mechanisms

Derivatives of this compound have also been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com

The inhibitory mechanism involves the binding of these derivatives to the active site of AChE. The thiazole ring often serves as a central scaffold, with various substituents contributing to the binding affinity. nih.gov Molecular docking studies suggest that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The tolyl group can engage in hydrophobic interactions, while other parts of the molecule, such as piperazine (B1678402) or other heterocyclic rings, can form hydrogen bonds and π-π stacking interactions with key amino acid residues in the active site gorge. nih.gov

Several synthesized derivatives have shown potent AChE inhibitory activity, with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of the standard drug donepezil. nih.govmdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected this compound Derivatives

CompoundAChE IC50 (µM)Reference
Compound 3a0.0496 ± 0.002 nih.gov
Compound 3c0.0317 ± 0.001 nih.gov
Compound 3i0.2158 ± 0.010 nih.gov
Donepezil (Reference)Not specified in this study nih.gov
Compound 160.10 ± 0.05 mdpi.com
Compound 21Not specified in this study mdpi.com

Investigation of Antimicrobial Action Mechanisms

The this compound scaffold is a component of many derivatives that exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains. niscpr.res.innih.govresearchgate.net The precise mechanisms of action can vary depending on the specific derivative and the target microorganism.

One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, some thiazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov The planarity of the benzothiazole (B30560) system and specific substitutions can enhance this inhibitory activity. nih.gov

Another potential mechanism is the disruption of the microbial cell membrane or cell wall integrity. The lipophilic nature of the tolyl group and other aromatic substituents may facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and cell death.

Furthermore, some derivatives may act by generating reactive oxygen species (ROS) within the microbial cells, leading to oxidative stress and damage to cellular components. The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC), with several compounds demonstrating moderate to good activity against a range of pathogens. niscpr.res.in

Role in Drug Design and Discovery Beyond Specific Enzyme Inhibition

The this compound core structure is a valuable pharmacophore in drug design and discovery, extending beyond its role in inhibiting specific enzymes. niscpr.res.innih.gov Its versatility allows for the synthesis of large libraries of compounds with diverse biological activities. nih.govnih.gov

This scaffold provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. nih.gov The thiazole ring itself is a bioisostere for other five-membered heterocyclic rings and can participate in various non-covalent interactions with biological targets. nih.gov

The synthetic accessibility of these compounds, often through well-established methods like the Hantzsch thiazole synthesis, makes them attractive starting points for lead optimization programs. nih.gov By systematically modifying the substituents on the tolyl ring, the thiazole ring, and the hydrazine moiety, medicinal chemists can explore the structure-activity relationships (SAR) and develop compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

The ability of this scaffold to be incorporated into multi-target ligands is another significant advantage. nih.gov In complex diseases like neurodegenerative disorders, targeting multiple pathological pathways simultaneously can be more effective than inhibiting a single target. The this compound framework can be appended with other pharmacophoric elements to create hybrid molecules with a broader spectrum of activity. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The classical Hantzsch thiazole (B1198619) synthesis remains a primary method for constructing the 4-aryl-thiazole core. nih.govnih.govchemicalbook.comfarmaciajournal.com This involves the reaction of a thiourea (B124793) or thiosemicarbazide (B42300) with an α-haloketone. For instance, 2-amino-4-(p-tolyl)thiazole can be synthesized by reacting 2-bromo-1-(p-tolyl)ethanone with thiourea. chemicalbook.com However, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

Emerging areas for methodological development include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for synthesizing complex molecules in a single step from three or more reactants, enhancing efficiency and reducing waste. researchgate.netresearchgate.net The use of thiosemicarbazide as a key building block in MCRs is a promising avenue for the direct synthesis of complex (thiazol-2-yl)-hydrazine derivatives. researchgate.netresearchgate.net

Electrochemical Synthesis: Electro-organic reactions present a green and mild alternative to traditional methods. researchgate.net Exploring the electrochemical synthesis of the (4-p-tolyl-thiazol-2-yl)-hydrazine scaffold could lead to higher yields, improved selectivity, and a reduction in the use of hazardous reagents. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters such as temperature and mixing, leading to improved product yields and purity. Adapting and optimizing the synthesis of this thiazole system for flow reactors is a key area for future development.

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the synthesis of heterocyclic compounds. Further investigation into microwave-assisted protocols for the Hantzsch reaction and subsequent derivatizations is warranted.

Synthetic MethodologyPotential AdvantagesFuture Research Focus
Multicomponent Reactions High atom economy, operational simplicity, diversity-oriented synthesis. researchgate.netresearchgate.netDesign of novel MCRs for one-pot synthesis of complex derivatives.
Electrochemical Synthesis Mild reaction conditions, high selectivity, reduced use of reagents. researchgate.netDevelopment of electrocatalytic systems for the core thiazole synthesis.
Flow Chemistry Enhanced safety, scalability, and process control.Optimization of reaction conditions in continuous flow for industrial applications.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, and cleaner reactions.Application to a broader range of substrates and derivatization steps.

Exploration of New Derivatization Strategies

The hydrazine (B178648) group in this compound is a highly reactive nucleophilic center, making it an ideal site for a wide range of chemical modifications. iscientific.orglibretexts.org Current strategies often involve the condensation with aldehydes or ketones to form hydrazones. libretexts.orgresearchgate.net

Future derivatization strategies could focus on:

Formation of Novel Heterocyclic Rings: The hydrazine moiety can be used as a key synthon to construct additional fused or appended heterocyclic systems, such as pyrazoles, triazoles, or oxadiazoles. farmaciajournal.comresearchgate.netresearchgate.net For example, reacting the corresponding hydrazide with an appropriate reagent can yield 1,3,4-oxadiazole (B1194373) derivatives. farmaciajournal.comresearchgate.net

Acylation and Sulfonylation: Reaction of the hydrazine with various acyl chlorides or sulfonyl chlorides can produce a library of amide and sulfonamide derivatives, allowing for fine-tuning of the molecule's electronic and steric properties.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the thiazole ring or a derivatizing agent would enable the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to link the thiazole scaffold to other molecules with high efficiency and specificity. niscpr.res.in

N-Arylation and N-Alkylation: Exploring advanced cross-coupling reactions for the selective N-arylation or N-alkylation of the hydrazine group can provide access to a diverse set of substituted derivatives that are not readily accessible through classical methods. nih.gov

Derivatization ApproachTarget MoietyPotential Outcome
Heterocycle Formation Hydrazine groupSynthesis of fused or appended pyrazoles, triazoles, etc. farmaciajournal.comresearchgate.netresearchgate.net
Acylation/Sulfonylation Hydrazine groupGeneration of diverse amides and sulfonamides.
Click Chemistry Introduced Azide/AlkyneEfficient conjugation to other molecular scaffolds. niscpr.res.in
N-Arylation/N-Alkylation Hydrazine groupAccess to novel substituted hydrazine derivatives. nih.gov

Advanced Computational Studies for Enhanced Understanding

Computational chemistry is an indispensable tool for understanding the properties and reactivity of molecules. nih.govresearchgate.net For this compound and its derivatives, techniques like Density Functional Theory (DFT) and molecular docking are already in use. researchgate.netnih.govresearchgate.net

Future computational work should aim for a deeper level of understanding:

Predictive Reaction Modeling: Utilizing computational models to predict the outcomes of novel synthetic reactions and derivatization strategies. This can help in prioritizing experimental efforts and identifying the most promising synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of different derivatives with their chemical or physical properties. This can guide the rational design of new compounds with desired characteristics. nih.gov

Dynamic Simulations: Employing molecular dynamics (MD) simulations to study the conformational flexibility and intermolecular interactions of these molecules in different environments. This can provide insights into their behavior in solution and their interactions with other molecules.

In Silico ADME/Tox Prediction: Advanced computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives early in the design process, helping to focus resources on the most promising candidates. researchgate.netnih.gov

Investigation of Additional Mechanistic Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. While the general mechanism of the Hantzsch thiazole synthesis is known, detailed mechanistic studies on the formation of this compound and its subsequent reactions are less common. nih.gov

Future research should focus on:

Elucidation of Reaction Intermediates: Using advanced spectroscopic techniques (e.g., in-situ NMR) and computational methods to identify and characterize transient intermediates in the synthesis and derivatization reactions.

Kinetic Studies: Performing detailed kinetic studies to understand the rate-determining steps and the influence of various catalysts and reaction conditions on the reaction pathways.

Theoretical Mechanistic Studies: Employing high-level computational chemistry to map out the potential energy surfaces of key reactions, providing detailed insights into transition states and reaction barriers. This can help to explain observed regioselectivity and stereoselectivity.

Exploring Ambident Reactivity: The hydrazine moiety can exhibit ambident nucleophilicity. Detailed mechanistic studies are needed to understand and control its reactivity at different nitrogen atoms, allowing for selective derivatization.

A particularly relevant reaction pathway to investigate is the Wolff-Kishner reduction, where a hydrazone intermediate is converted to an alkane. libretexts.org Understanding the nuances of this reaction mechanism with thiazolyl hydrazones could open up new synthetic applications. libretexts.org

Q & A

Q. What are the optimized synthetic routes for (4-p-Tolyl-thiazol-2-yl)-hydrazine, and how do reaction conditions influence yield?

Methodological Answer:

  • Hydrazinolysis Approach : React 4-p-Tolyl-thiazol-2-amine with hydrazine hydrate (1:1 molar ratio) in ethylene glycol under reflux for 40 hours. After cooling, precipitate the product with cold water and recrystallize from ethanol .
  • Eco-Friendly Synthesis : Use water as a solvent with hydrochloric acid as a catalyst under reflux. This method reduces environmental impact while maintaining yields comparable to organic solvents .
  • Key Variables : Excess hydrazine (≥5x) and prolonged heating (2–40 hours) improve cyclization efficiency. Substituents on the thiazole ring (e.g., bromophenyl groups) may require adjusted stoichiometry .

Q. How can spectroscopic and analytical techniques characterize this compound derivatives?

Methodological Answer:

  • Spectral Analysis :
    • ¹H/¹³C NMR : Identify hydrazine NH protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). Thiazole C-2 and C-4 carbons appear at δ 150–160 ppm .
    • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NH₂NH₂) .
  • Elemental Analysis : Verify C, H, N, and S content (±0.3% deviation) to confirm purity .

Q. What mechanistic insights explain substituent-dependent reaction pathways in hydrazine derivatives?

Methodological Answer:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) favor indole formation via Fischer cyclization, while electron-withdrawing groups (e.g., cyano) promote pyrazole derivatives due to altered nucleophilicity .
  • Acid Catalysis : Protic acids (e.g., HCl) facilitate cycloreversion in hydrazine-catalyzed metathesis reactions by lowering activation barriers for key intermediates .

Advanced Research Questions

Q. How can computational modeling guide the design of hydrazine-catalyzed reactions?

Methodological Answer:

  • DFT Calculations : Map the energetic landscape of cycloreversion steps to identify rate-determining barriers. For example, [2.2.2]-bicyclic hydrazine catalysts reduce activation energy by 15–20% compared to [2.2.1] analogs .
  • Substrate Scope Prediction : Simulate steric and electronic effects of aryl substituents on transition states to prioritize experimental targets .

Q. What methodologies evaluate the cardioprotective activity of this compound derivatives?

Methodological Answer:

  • In Vitro Models : Test hypoxia-induced smooth muscle contraction in rat aortic rings. Compare derivatives to levocarnitine and mildronate controls.
    • Key Metric : The lead compound reduced hypoxic contraction by 13.2% vs. levocarnitine and 6.85% vs. mildronate .
  • Dose Optimization : Conduct dose-response studies (0.1–10 µM) to establish EC₅₀ values and toxicity thresholds .

Q. How does hydrazine decomposition enable hydrogen production for energy applications?

Methodological Answer:

  • Catalytic Decomposition : Use Ni-Pt or Ir-based catalysts to cleave N–N bonds in hydrazine monohydrate, yielding H₂ and N₂.
    • Kinetic Control : Low-temperature (50–80°C) decomposition favors H₂ selectivity (>95%) for fuel cells .
  • Photocatalytic Synergy : Hydrazine acts as a sacrificial agent in MoSe₂/CdS-CdSe composites, enhancing H₂ evolution rates by 2–3x under visible light .

Q. What strategies improve the photocatalytic performance of hydrazine-derived materials?

Methodological Answer:

  • Phase Modulation : Hydrothermal synthesis with hydrazine monohydrate adjusts MoSe₂ phase ratios (e.g., 1T vs. 2H), optimizing charge separation in heterostructures .
  • Surface Engineering : Functionalize thiadiazole-tetrazine hybrids with π-conjugated systems to enhance light absorption and reduce recombination .

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